3-hydroxy-1H-pyrazole-5-carbohydrazide

Alzheimer's disease BACE-1 inhibition Amyloid-β aggregation

3-Hydroxy-1H-pyrazole-5-carbohydrazide (CAS 66483-27-0) is a strategic, unsubstituted pyrazolone-carbohydrazide scaffold for medicinal chemistry SAR campaigns. Direct comparative evidence shows this parent compound exhibits ERAP1 IC50 of 43 µM, improvable 2.4-fold via 4-chloro substitution. Its derivatives achieve BACE-1 Ki of 0.25 µM, S. aureus DNA gyrase IC50 of 0.15 µg/mL, and 52-fold greater potency than 5-fluorouracil against BT474 breast cancer cells (IC50 1.39 µM). This scaffold is not functionally interchangeable with substituted analogs—each modification must be empirically validated. Procure this core building block to systematically explore BACE-1, ERAP1, DNA gyrase, and anticancer lead optimization programs.

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 66483-27-0
Cat. No. B3882633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-1H-pyrazole-5-carbohydrazide
CAS66483-27-0
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1=C(NNC1=O)C(=O)NN
InChIInChI=1S/C4H6N4O2/c5-6-4(10)2-1-3(9)8-7-2/h1H,5H2,(H,6,10)(H2,7,8,9)
InChIKeyPWSVEASVCVGZOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1H-pyrazole-5-carbohydrazide (CAS 66483-27-0) Procurement Guide: Core Scaffold Properties and Derivative Potential


3-Hydroxy-1H-pyrazole-5-carbohydrazide (CAS 66483-27-0), also named 5-oxo-2,5-dihydro-1H-pyrazole-3-carbohydrazide, is a heterocyclic building block comprising a pyrazolone core substituted with a carbohydrazide moiety at the 3-position [1]. It has the molecular formula C4H6N4O2 and a molecular weight of 142.12 g/mol [1]. This compound serves as a versatile precursor for generating diverse biologically active pyrazole-5-carbohydrazide derivatives via functionalization of the hydrazide group. While the unsubstituted scaffold itself has limited directly reported bioactivity, its derivatives have been extensively explored as enzyme inhibitors, anticancer agents, and antimicrobials, making the parent compound a strategic starting material for medicinal chemistry and agrochemical research programs [2].

Why Simple Pyrazole-5-Carbohydrazide Substitution Fails: Evidence of Substituent-Dependent Activity Gradients


Generic substitution among pyrazole-5-carbohydrazide analogs is scientifically unsound because small structural variations at the N1, C3, or hydrazide positions dramatically alter target engagement and potency. For instance, in a series of pyrazole-5-carbohydrazides evaluated as ERAP1 inhibitors, a mere change from hydrogen (R = H) to chloro (R = Cl) shifted the IC50 from 43 μM to 18 μM [1]. Similarly, among N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, only specific substitutions yielded potent DNA gyrase inhibition (IC50 = 0.15–0.25 μg/mL), while many analogs were inactive [2]. This steep structure-activity relationship (SAR) landscape means that the unsubstituted 3-hydroxy-1H-pyrazole-5-carbohydrazide scaffold cannot be treated as functionally interchangeable with its substituted derivatives; each modification must be empirically validated for the intended application. Procurement decisions must therefore be guided by precise structural requirements rather than broad class-based assumptions.

Quantitative Comparative Evidence for 3-Hydroxy-1H-pyrazole-5-carbohydrazide and Derivatives


BACE-1 Inhibition: Pyrazole-5-Carbohydrazide Derivative 29 vs. Inactive Screening Hits

A pyrazole-5-carbohydrazide derivative (compound 29, 5784196) demonstrated BACE-1 inhibition with an IC50 of 14.5 µM and a Ki of 0.25 µM, and inhibited β-amyloid self-aggregation with an IC50 of 14.87 µM [1]. This compound was identified from a virtual screening of 20,000 compounds, with only 4 out of 45 tested hits showing >35% inhibition at 10 µM [1]. The parent 3-hydroxy-1H-pyrazole-5-carbohydrazide scaffold itself was not directly tested in this assay, but the activity of derivative 29 establishes the scaffold's potential for generating BACE-1 inhibitors when appropriately substituted.

Alzheimer's disease BACE-1 inhibition Amyloid-β aggregation

ERAP1 Inhibition: Substituent-Dependent Potency in Pyrazole-5-Carbohydrazide Series

In a panel of pyrazole-5-carbohydrazide inhibitors, the unsubstituted compound (R = H) exhibited an ERAP1 IC50 of 43 µM, whereas the 4-chloro substituted analog (R = Cl) showed improved potency with an IC50 of 18 µM [1]. The 4-methyl analog (R = CH3) had an intermediate IC50 of 27 µM [1]. This demonstrates a clear substituent-dependent activity gradient, where even small modifications to the parent scaffold can significantly enhance target engagement.

ERAP1 inhibition Immuno-oncology Structure-activity relationship

DNA Gyrase Inhibition: Potent Antibacterial Activity of a 3-(4-Bromophenyl)-1H-pyrazole-5-carbohydrazide Derivative

Among 19 N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, compound 3k exhibited potent inhibition of Staphylococcus aureus DNA gyrase (IC50 = 0.15 µg/mL) and Bacillus subtilis DNA gyrase (IC50 = 0.25 µg/mL) [1]. The unsubstituted 3-hydroxy-1H-pyrazole-5-carbohydrazide was not evaluated in this study, but the data highlight the antibacterial potential of appropriately substituted pyrazole-5-carbohydrazide derivatives and the critical role of the 3-aryl substituent in achieving potent gyrase inhibition.

Antibacterial DNA gyrase inhibition Staphylococcus aureus

Anticancer Activity: Cytotoxic Potency of 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide Derivatives

A series of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives was evaluated for cytotoxicity against four human cancer cell lines. Compound 4Im exhibited 52-fold greater potency than 5-fluorouracil (5-FU) against BT474 breast cancer cells (IC50 = 1.39 µM), while compound 4Ig was 8.6-fold more potent than 5-FU against BGC823 gastric cancer cells (IC50 = 0.71 µM) [1]. The unsubstituted 3-hydroxy-1H-pyrazole-5-carbohydrazide served as the core scaffold for these potent derivatives, demonstrating its utility in generating anticancer leads.

Anticancer Cytotoxicity Pyrazole-5-carbohydrazide

Autophagy Induction: Growth Inhibition of A549 Lung Cancer Cells by Pyrazole-5-Carbohydrazide N-Glycosides

A series of 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-β-glycoside derivatives was synthesized and tested for growth inhibition of A549 lung cancer cells. All compounds showed inhibitory effects, with compound 3d exhibiting the highest activity and inducing autophagy [1]. The unsubstituted 3-hydroxy-1H-pyrazole-5-carbohydrazide provides the core scaffold for generating such glycoside derivatives with potential for improved pharmacokinetic properties due to the sugar moiety.

Autophagy Lung cancer Glycoside derivatives

Optimal Application Scenarios for 3-Hydroxy-1H-pyrazole-5-carbohydrazide in Research and Industrial Settings


Medicinal Chemistry: Scaffold for BACE-1 Inhibitor Discovery in Alzheimer's Disease

Procure 3-hydroxy-1H-pyrazole-5-carbohydrazide as a core scaffold for synthesizing pyrazole-5-carbohydrazide derivatives with BACE-1 inhibitory activity. Evidence shows that appropriate substitution yields compounds with IC50 values in the low micromolar range (14.5 µM) and sub-micromolar Ki (0.25 µM) [1]. The scaffold offers a starting point for optimization toward more potent CNS-penetrant BACE-1 inhibitors.

Immuno-Oncology Research: Baseline Scaffold for ERAP1 Inhibitor SAR Studies

Use 3-hydroxy-1H-pyrazole-5-carbohydrazide as the unsubstituted reference compound for ERAP1 inhibitor development. Direct comparative data show that this scaffold (R = H) has an ERAP1 IC50 of 43 µM, which can be improved 2.4-fold to 18 µM by introducing a 4-chloro substituent [1]. Procurement of the parent compound enables systematic SAR exploration to identify more potent ERAP1 inhibitors for cancer immunotherapy.

Antibacterial Drug Discovery: Precursor for DNA Gyrase Inhibitors

Employ 3-hydroxy-1H-pyrazole-5-carbohydrazide as a building block for synthesizing 3-aryl-1H-pyrazole-5-carbohydrazide derivatives targeting bacterial DNA gyrase. Evidence demonstrates that optimized derivatives can achieve potent inhibition of S. aureus gyrase (IC50 = 0.15 µg/mL) and B. subtilis gyrase (IC50 = 0.25 µg/mL) [1]. The scaffold is particularly relevant for developing novel agents against gram-positive pathogens.

Oncology Drug Discovery: Core for Cytotoxic Agents with Improved Potency Over 5-FU

Procure 3-hydroxy-1H-pyrazole-5-carbohydrazide to access a validated scaffold for anticancer lead generation. Derivatives such as 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide analogs have demonstrated up to 52-fold greater potency than 5-fluorouracil against BT474 breast cancer cells (IC50 = 1.39 µM) and 8.6-fold greater potency against BGC823 gastric cancer cells (IC50 = 0.71 µM) [1]. The parent compound serves as the essential starting material for synthesizing these potent anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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